Ro 41-1049 hydrochloride
Overview
Description
Ro 41-1049 hydrochloride is a reversible and selective inhibitor of monoamine oxidase-A (MAO-A). This compound is known for its high affinity binding sites in membrane preparations from human frontal cortex and placenta
Preparation Methods
The synthesis of Ro 41-1049 hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide.
Reaction Conditions: The compound is synthesized under controlled conditions, ensuring the correct formation of the thiazole ring and the attachment of the fluorophenyl group.
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Ro 41-1049 hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: As a reversible inhibitor, it can participate in redox reactions, particularly involving the monoamine oxidase enzyme.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the aminoethyl and fluorophenyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents for redox reactions and nucleophiles for substitution reactions.
Scientific Research Applications
Ro 41-1049 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase-A.
Biology: The compound is used to investigate the role of monoamine oxidase-A in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as depression and Parkinson’s disease.
Mechanism of Action
Ro 41-1049 hydrochloride exerts its effects by selectively inhibiting monoamine oxidase-A. This inhibition prevents the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. The molecular targets include the active site of monoamine oxidase-A, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Ro 41-1049 hydrochloride is unique in its selectivity and reversibility as a monoamine oxidase-A inhibitor. Similar compounds include:
Ro 16-6491: Another reversible inhibitor of monoamine oxidase-B.
Ro 19-6327: A structurally related reversible inhibitor of monoamine oxidase-B.
Moclobemide: A reversible inhibitor of monoamine oxidase-A, used clinically as an antidepressant.
This compound stands out due to its high affinity and selectivity for monoamine oxidase-A, making it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSPXUFTKJIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127917-66-2 | |
Record name | RO-41-1049 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-41-1049 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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